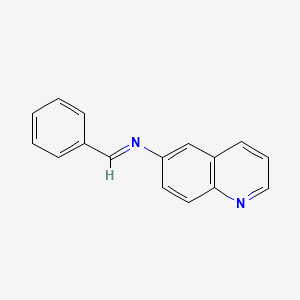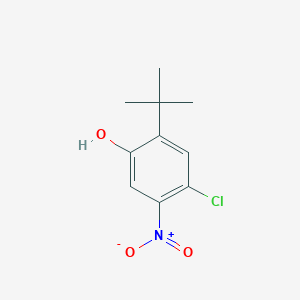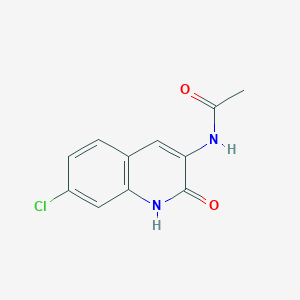![molecular formula C13H11NO3 B11875711 1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione CAS No. 882041-46-5](/img/structure/B11875711.png)
1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .
Preparation Methods
The synthesis of 1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . The spiro linkage is then introduced through a cyclization reaction involving a suitable precursor. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activities.
Scientific Research Applications
1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and photochromic materials
Mechanism of Action
The mechanism of action of 1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione can be compared with other spiro compounds like spiroindoles and spirooxindoles. These compounds share the spiro linkage but differ in their specific ring structures and substituents. The unique combination of the indole and pyran rings in 1-Methyl-spiro[3H-indole-3,2’-[2H]pyran]-2,6’(1H,3’H)-dione contributes to its distinct chemical and biological properties .
Similar compounds include:
- Spiroindole derivatives
- Spirooxindole derivatives
- 1,3,3-Trimethylspiro[chromene-2,2’-indoline]
These compounds are also studied for their diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
882041-46-5 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1'-methylspiro[3H-pyran-2,3'-indole]-2',6-dione |
InChI |
InChI=1S/C13H11NO3/c1-14-10-6-3-2-5-9(10)13(12(14)16)8-4-7-11(15)17-13/h2-7H,8H2,1H3 |
InChI Key |
WCRFIPKRABTROM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)



![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)

![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)

![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)

![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)

